molecular formula C19H22N2 B1450623 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole CAS No. 861923-83-3

2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1450623
CAS No.: 861923-83-3
M. Wt: 278.4 g/mol
InChI Key: UZRZIWUMJJIJRL-UHFFFAOYSA-N
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Description

2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole (CAS 861923-83-3) is a chemical compound with the molecular formula C19H22N2 and a molecular weight of 278.39 . It features the octahydropyrrolo[3,4-c]pyrrole scaffold, which is recognized in medicinal chemistry as a privileged structure for designing bioactive molecules. This scaffold is considered a valuable isosteric replacement for piperazine rings and has been successfully utilized in the development of ligands for various central nervous system (CNS) targets . Research into compounds containing this core structure has shown promise in several areas, including as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor (mGlu1) and as inhibitors of autotaxin, a key enzyme involved in conditions such as fibrotic diseases and cancer . The specific substitution pattern with benzyl and phenyl groups on this fused bicyclic amine system makes it a versatile intermediate for constructing potential therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-benzyl-5-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-3-7-16(8-4-1)11-20-12-17-14-21(15-18(17)13-20)19-9-5-2-6-10-19/h1-10,17-18H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRZIWUMJJIJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds such as 2-benzylpyrroles and 2-benzoylpyrroles have been shown to act as uncouplers of oxidative phosphorylation. This suggests that 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole may also target the mitochondrial electron transport chain.

Pharmacokinetics

Similar compounds have been noted for their high lipophilicity, which can influence their absorption and distribution within the body.

Action Environment

The action, efficacy, and stability of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can be influenced by various environmental factors. For instance, the compound’s high lipophilicity suggests that it may be more effective in lipid-rich environments.

Biochemical Analysis

Biochemical Properties

2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. Additionally, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can form complexes with proteins, affecting their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole may alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell.

Molecular Mechanism

The molecular mechanism of action of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole involves its binding interactions with various biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity. For instance, it may inhibit the activity of proteases, preventing the degradation of specific proteins. Additionally, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can interact with transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding how this compound exerts its effects at the cellular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound may also interact with cofactors, such as NADH or FAD, influencing metabolic flux and the levels of specific metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, facilitating its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the mitochondria may affect mitochondrial function and energy production.

Subcellular Localization

The subcellular localization of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein folding and processing.

Biological Activity

2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is a complex organic compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole features a unique bicyclic structure that contributes to its biological properties. The presence of the benzyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted to affect enzymes related to neurotransmitter synthesis and degradation.
  • Receptor Modulation : Similar compounds in the pyrrole class have shown activity at various receptors, including serotonin and dopamine receptors, suggesting potential psychoactive effects.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of pyrrole compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antimicrobial Activity : A study conducted by Zhang et al. (2019) demonstrated that certain pyrrole derivatives possess significant antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective compounds were reported as low as 32 μg/mL .
  • CNS Activity : Research on octahydro-pyrrolo derivatives suggests that they may serve as prodrugs for central nervous system (CNS)-active compounds. These derivatives have been linked to modulation of histamine H3 receptors, which play a crucial role in cognitive functions and neurological disorders .

Data Tables

Biological Activity Mechanism Reference
AntibacterialEnzyme inhibitionZhang et al. (2019)
CNS modulationReceptor interactionUS Patent 8026240B2
AntitumorDNA bindingOhnmacht et al. (2007)

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolo[3,4-c]pyrrole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrrolo[3,4-c]pyrrole derivatives can inhibit the growth of various cancer cell lines, including ovarian and breast cancer cells. In one study, a compound similar to 2-benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole showed moderate cytotoxicity against ovarian cancer cells while maintaining limited toxicity towards noncancerous cells .

Antibacterial and Antifungal Activity

Compounds in this class have also been evaluated for their antibacterial and antifungal properties. A study highlighted the effectiveness of pyrrolo[3,4-c]pyrrole derivatives against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens . The structure-activity relationship (SAR) studies indicate that modifications to the pyrrole ring can enhance antibacterial potency .

Neurological Applications

Pyrrolo[3,4-c]pyrroles have been investigated for their neuroprotective effects. Some derivatives have shown promise in treating neurological disorders by acting as analgesics or sedatives. Their ability to modulate neurotransmitter systems makes them candidates for further research in pain management and psychiatric conditions .

Anticancer Efficacy

In a notable case study, a derivative of 2-benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole was tested against multiple cancer cell lines. The results indicated that modifications to the structure significantly influenced cytotoxicity levels, with some compounds achieving IC50 values in the low micromolar range against ovarian cancer cells while showing minimal toxicity to healthy cells .

Antimicrobial Activity

Another case study focused on the antimicrobial properties of synthesized pyrrolo[3,4-c]pyrrole derivatives demonstrated their effectiveness against a range of bacterial strains and fungi. The findings revealed that specific substitutions on the pyrrole ring enhanced antimicrobial activity compared to standard antibiotics like isoniazid and ethambutol .

Tables

Application AreaSpecific ActivityReference
AnticancerModerate cytotoxicity against ovarian cancer cells
AntibacterialEffective against Staphylococcus aureus
NeurologicalPotential analgesic effects

Chemical Reactions Analysis

Multicomponent Domino Reactions

The synthesis of pyrrolo[3,4-c]pyrrole derivatives often involves 1,3-dipolar cycloadditions with azomethine ylides generated in situ. For example:

  • Reagents : 4-Formylpyrazoles, N-substituted maleimides, and N-benzylglycine derivatives (e.g., ethyl ester) .

  • Conditions : Refluxing toluene, 8–12 hours.

  • Mechanism :

    • Condensation of glycine derivatives with aldehydes forms imine intermediates.

    • Azomethine ylide generation via 1,2-proton shift.

    • Diastereoselective cycloaddition with maleimides yields bicyclic products .

Key Data :

EntryMaleimide SubstituentYield (%)Diastereoselectivity (dr)
1N-Phenyl7890:10
2N-Benzyl8285:15
3N-Methyl7088:12
Adapted from

N-Alkylation and Acylation

The secondary amine in the bicyclic core undergoes alkylation or acylation under mild conditions:

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ yields N-alkyl derivatives .

  • Acylation : Acetic anhydride or acyl chlorides in THF afford N-acyl products .

Example :

  • Product : N-Acetyl-2-benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole

  • Yield : 92% .

Ring-Opening and Rearrangements

Under acidic or oxidative conditions:

  • H₂O₂/NaOH : Cleavage of the pyrrolidine ring to form linear diamines .

  • HCl/MeOH : Rearrangement to spirocyclic derivatives via retro-aza-Michael pathways .

Antimicrobial Activity

Pyrrolo[3,4-c]pyrroles with aryl substituents exhibit potent activity against Staphylococcus aureus and Mycobacterium tuberculosis:

CompoundMIC (µg/mL) vs MRSAMIC (µg/mL) vs M. tuberculosis
2-Benzyl-5-phenyl derivative3.1255.0
Vancomycin (control)0.5–1.00.25
Data from

Enzyme Inhibition

  • ClpP1P2 peptidase inhibition : Derivatives block proteolytic activity in M. tuberculosis (IC₅₀ = 5 µM) .

  • InhA targeting : Pyrrole-3-carboxylates disrupt mycolic acid biosynthesis .

Stereochemical Considerations

The bicyclic framework enforces a cis-fused conformation , confirmed by X-ray crystallography . Substituents at C2 and C5 influence:

  • Steric hindrance : Benzyl groups reduce reactivity at adjacent positions.

  • π-Stacking : Phenyl groups enhance binding to aromatic enzyme pockets .

Comparative Reactivity with Analogues

Feature2-Benzyl-5-phenyl Derivative5-Methyltetrahydropyrrolo[3,4-c]pyrrole
Cycloaddition Yield78–82%65–70%
N-Acylation Efficiency90–92%75–80%
Antimicrobial PotencyHighModerate
Data compiled from

Mechanistic Insights from DFT Studies

  • Azomethine ylide stability : Intramolecular H-bonding in intermediates enhances diastereoselectivity .

  • Transition-state analysis : Benzyl groups stabilize partial positive charges during cycloaddition .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrrolo[3,4-c]pyrrole derivatives are highly dependent on substituents at positions 2 and 4. Below is a comparison of key analogs:

Key Observations:

  • Synthetic Flexibility : The isopropyl analog () is synthesized via reductive amination, suggesting similar routes could apply to the phenyl derivative with appropriate ketone precursors.

Pharmacological and Physicochemical Properties

Key Findings:

  • Membrane Interactions : Compounds with aromatic groups exhibit stronger interactions with artificial membranes, which may improve oral bioavailability .
  • Antioxidant Capacity : Pyrrolo[3,4-c]pyrrole derivatives with electron-rich substituents (e.g., phenyl) demonstrate ROS/RNS scavenging, though direct data for the target compound is lacking .

Challenges and Limitations

  • Synthesis Complexity : The phenyl analog may require specialized ketone precursors or catalysts, unlike the isopropyl derivative’s straightforward synthesis .
  • Data Gaps: Limited direct pharmacological data exist for 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole, necessitating further studies on its ADME (absorption, distribution, metabolism, excretion) profile.

Preparation Methods

General Synthetic Strategy: 1,3-Dipolar Cycloaddition via Azomethine Ylides

The key synthetic approach to 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole involves the generation of azomethine ylides in situ from amino acid derivatives and aldehydes, which then undergo 1,3-dipolar cycloaddition with maleimide derivatives. This method is notable for its high diastereoselectivity and good yields.

  • Starting materials:

    • N-benzylglycine ethyl ester (as the amino acid derivative)
    • Aromatic aldehydes (e.g., formylpyrazoles or benzylidene derivatives)
    • N-substituted maleimides (acting as dipolarophiles)
  • Reaction conditions:

    • Typically performed in refluxing toluene or other aprotic solvents
    • Reaction times range from 8 to 24 hours depending on substrates
    • The process can be a one-pot, multicomponent reaction or a stepwise sequence
  • Mechanism:

    • Condensation of the amino acid derivative with the aldehyde forms an imine intermediate.
    • A 1,2-proton shift generates the azomethine ylide.
    • The ylide undergoes a [3+2] cycloaddition with the maleimide to form the bicyclic pyrrolidine system.
    • Depending on the substituents and reaction conditions, a second cycloaddition may occur, but this can be blocked by using N-benzylglycine to isolate the pyrrolo[3,4-c]pyrrole core specifically.

Specific Preparation of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole

The synthesis of this compound has been reported by adapting the general procedure with N-benzylglycine ethyl ester to prevent further cycloaddition and isolate the desired pyrrolo[3,4-c]pyrrole derivative.

Step Reagents & Conditions Description Yield & Notes
1 N-benzylglycine ethyl ester, aromatic aldehyde (e.g., benzaldehyde derivatives), N-substituted maleimide Reflux in toluene for 8–10 h Formation of azomethine ylide and cycloaddition to yield pyrrolo[3,4-c]pyrrole core
2 Isolation by filtration or recrystallization (ethanol-DMF) Purification of the product Diastereoselective products obtained with good yields (typically 70–90%)

This method blocks the second amino condensation on the pyrrolidine nitrogen by the benzyl substitution, ensuring formation of the 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole without further cycloaddition side-products.

Reaction Mechanism and Domino Process

The reaction proceeds via a domino process as follows:

  • Step 1: Condensation between N-benzylglycine ethyl ester and the aromatic aldehyde forms an imine intermediate.
  • Step 2: A 1,2-proton shift converts the imine to an azomethine ylide.
  • Step 3: The azomethine ylide undergoes 1,3-dipolar cycloaddition with the maleimide.
  • Step 4: The benzyl group on the nitrogen prevents further cycloaddition, stabilizing the pyrrolo[3,4-c]pyrrole structure.

This mechanism has been supported by NMR studies and X-ray crystallography for related compounds, confirming the stereochemistry and bicyclic structure.

Experimental Data Summary

Compound Starting Materials Solvent Temperature Time Yield (%) Notes
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole N-benzylglycine ethyl ester, benzaldehyde, N-substituted maleimide Toluene Reflux (~110 °C) 8–10 h 75–90 Diastereoselective, purified by recrystallization

Additional Notes on Rearrangement and Functionalization

  • Post-synthesis modifications such as rearrangements under basic conditions (e.g., sodium methoxide in methanol) have been reported for related octahydropyrrolo[3,4-c]pyrrole derivatives, allowing access to pyrrole-4,6-diones and other functionalized bicyclic systems.
  • Functionalization with carbothioamides or other groups can enhance biological activity, achieved by reactions with benzoylisothiocyanate or similar reagents under mild conditions.

Q & A

Q. What are the common synthetic routes for preparing 2-benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves multicomponent reactions or cyclization strategies. For example, ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate derivatives can undergo ring-closing reactions under acidic or basic conditions to form the octahydropyrrolo[3,4-c]pyrrole core . Stereochemical control is achieved using chiral catalysts or resolving agents, as demonstrated in the synthesis of related pyrrolidine-diol derivatives (e.g., enantiomeric separation via chiral chromatography) . Key variables include solvent polarity (e.g., THF vs. DMF), temperature (room temp. vs. reflux), and catalyst choice (e.g., Pd/C for hydrogenation steps).

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical for confirming its configuration?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as seen in studies of analogous octahydropyrrolo[3,4-c]pyrrole derivatives (e.g., ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate) . Complementary techniques include:
  • NMR : 1^1H and 13^{13}C NMR to identify proton environments and confirm substitution patterns.
  • HRMS : High-resolution mass spectrometry to verify molecular formula .
  • IR Spectroscopy : To detect functional groups like amides or esters in derivatives .

Q. What are the standard protocols for assessing the purity of 2-benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole, especially in pharmacological studies?

  • Methodological Answer : Purity is assessed via reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Buffers like ammonium acetate (pH 6.5) are used to enhance peak resolution . Residual solvents are quantified using headspace GC-MS, adhering to pharmacopeial guidelines for limits on solvents like DCM or THF .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or pharmacological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites of nucleophilic/electrophilic attack. For example, studies on dihydroferroceno-pyrrolo-thiazolones used DFT to correlate substituent effects with redox behavior . Molecular docking simulations (e.g., AutoDock Vina) can screen for binding affinity to biological targets (e.g., kinases or GPCRs) using crystal structures from databases like the PDB .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests (e.g., MTT assay) .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50_{50} values normalized to control conditions) .

Q. How does stereochemistry impact the compound’s physicochemical properties and interactions with biological targets?

  • Methodological Answer : Enantiomers may exhibit divergent solubility, stability, or receptor-binding profiles. For example, (3R,4R)-(-)-1-benzyl-3,4-pyrrolidindiol shows distinct melting points and chromatographic retention times compared to its (3S,4S)-(+) counterpart . Chiral HPLC or capillary electrophoresis separates enantiomers, while molecular dynamics simulations model stereospecific interactions (e.g., hydrogen bonding with active-site residues) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Methodological Answer : Scale-up risks include racemization during heating or pH shifts. Mitigation strategies:
  • Low-Temperature Processes : Use cryogenic conditions for acid-sensitive intermediates.
  • Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., cyclizations) .
  • In-Line Monitoring : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy track reaction progress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.